N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a pyridin-4-yl group at position 5, a 2-fluorobenzyl group at position 1, and a carboxamide linkage to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The triazole ring is a hallmark of medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, which often enhances target binding . The 2-fluorobenzyl group may improve pharmacokinetic properties by reducing oxidative metabolism, while the pyridinyl substituent could facilitate interactions with enzymes or receptors, such as kinases . Structural elucidation of such compounds typically employs techniques like X-ray crystallography, supported by programs like SHELX for refinement .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O3/c24-18-4-2-1-3-16(18)14-29-22(15-7-9-25-10-8-15)21(27-28-29)23(30)26-17-5-6-19-20(13-17)32-12-11-31-19/h1-10,13H,11-12,14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJDAUZTXIPDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC=CC=C4F)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps that typically begin with the formation of the triazole ring. The precursor compounds are reacted under specific conditions to yield the desired triazole derivative. For instance, the method may involve the use of azides and alkynes in a click chemistry approach to form the triazole structure efficiently.
Antiparasitic Activity
Recent studies have demonstrated that derivatives of compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin) exhibit significant antiparasitic properties. For example, a related compound was shown to have low micromolar potencies against protozoa responsible for diseases such as Chagas disease and leishmaniasis. These findings suggest that modifications in the structure can enhance bioactivity against these pathogens .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various human cell lines. Notably, some derivatives exhibited cytotoxicity at concentrations that could limit their therapeutic use. For instance, compounds in related studies displayed EC50 values ranging from 20 µM to 64 µM against MRC-5 cells . This raises important considerations regarding their safety profile and necessitates further investigation into their mechanisms of action.
Enzyme Inhibition
Research has indicated that compounds containing the 1H-triazole moiety may act as inhibitors for specific enzymes. In particular, studies have focused on their potential as PARP1 inhibitors, with some derivatives showing IC50 values as low as 0.88 µM . This suggests a promising avenue for developing new treatments for conditions like cancer where PARP inhibition can be beneficial.
Study 1: Antiparasitic Screening
In a high-throughput screening campaign for autophagy inducers, several compounds were identified that displayed notable antiparasitic activity against Trypanosoma cruzi and Leishmania infantum. The study highlighted the importance of structural modifications in enhancing biological activity while minimizing cytotoxicity .
Study 2: Enzyme Inhibition Assays
A set of synthesized triazole derivatives was subjected to enzyme inhibition assays targeting PARP1. The most potent inhibitors identified had IC50 values significantly lower than those previously reported for similar compounds, indicating enhanced efficacy due to structural optimization .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide-Based Pesticides ()
Compounds like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) share a benzamide backbone but differ in substituents and applications.
*Calculated based on structural formula.
The target compound’s triazole core distinguishes it from benzamide pesticides, which rely on urea-like linkages for chitin synthesis inhibition in insects.
Isoxazolecarboxamide Derivatives ()
Compounds such as 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-phenyldiazenyl)phenyl]-3-isoxazolecarboxamide (CAS 898477-71-9) share carboxamide and dihydrobenzodioxin motifs but utilize an isoxazole ring instead of triazole.
*Estimated based on structure.
The phenyldiazenyl group in the isoxazole derivative may confer photochemical reactivity, unlike the pyridinyl group in the target compound, which could enhance aromatic stacking interactions .
Dihydrobenzodioxin-Containing Analogs ()
N-((1R,2R)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide shares the dihydrobenzodioxin moiety but incorporates a hydroxy-pyrrolidinylpropan-2-yl chain instead of the triazole-fluorobenzyl-pyridinyl system.
*Estimated based on structure.
The hydroxy and pyrrolidinyl groups in the analog may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s fluorinated and aromatic groups. This highlights how subtle structural changes influence physicochemical and ADME properties .
Research Findings and Implications
- Structural Insights : The triazole core in the target compound likely offers superior metabolic stability compared to benzamide-based pesticides, which are prone to hydrolysis .
- Fluorination Effects: The 2-fluorobenzyl group may reduce cytochrome P450-mediated metabolism, extending half-life relative to non-fluorinated analogs .
- Heterocyclic Diversity : Pyridinyl and isoxazole/diazene groups in analogs suggest divergent electronic profiles, impacting target selectivity and binding kinetics .
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:
- Step 1: Condensation of a fluorobenzyl derivative (e.g., 2-fluorobenzyl chloride) with a triazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the triazole core .
- Step 2: Coupling the triazole intermediate with a dihydrobenzo[d]dioxin-6-amine derivative via carboxamide formation, often using coupling agents like EDCI/HOBt .
- Step 3: Introduction of the pyridin-4-yl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on the precursor .
Key characterization involves ^1H/^13C NMR, IR, and HRMS to confirm structural integrity .
Advanced: How can researchers optimize reaction yield using Design of Experiments (DoE)?
Methodological Answer:
DoE is critical for identifying optimal reaction parameters:
- Variables: Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Surface Methodology (RSM): Use central composite design to model interactions between variables. For example, highlights flow-chemistry optimization via statistical modeling to maximize yield .
- High-Throughput Screening: Parallel reactions under varying conditions (e.g., microwave-assisted synthesis) can rapidly identify ideal parameters while minimizing resource waste .
Basic: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
A combination of techniques is required:
- ^1H/^13C NMR: Assign proton and carbon environments (e.g., distinguishing triazole C-4 carboxamide peaks at ~160-165 ppm ).
- HRMS: Confirm molecular formula (e.g., exact mass matching within 5 ppm error ).
- IR Spectroscopy: Identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ for amides ).
- 2D NMR (COSY, HSQC): Resolve overlapping signals, particularly in the dihydrodioxin and pyridyl regions .
Advanced: How can conflicting NMR data between synthetic batches be resolved?
Methodological Answer:
Contradictions often arise from conformational flexibility or impurities:
- Dynamic NMR (DNMR): Analyze temperature-dependent spectra to detect rotamers or tautomers in the triazole or benzyl groups .
- Computational Validation: Compare experimental chemical shifts with DFT-calculated shifts (software: Gaussian, ADF) to identify misassignments .
- Batch-Specific Purification: Use preparative HPLC to isolate stereoisomers or byproducts, followed by X-ray crystallography for absolute configuration determination (if crystalline) .
Advanced: What strategies improve aqueous solubility without compromising bioactivity?
Methodological Answer:
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, PEG chains) at non-critical positions (e.g., pyridyl N-oxide derivatives) .
- Co-Solvent Systems: Use DMSO-water or cyclodextrin inclusion complexes for in vitro assays .
- Salt Formation: React the carboxamide with sodium bicarbonate or meglumine to enhance ionization .
- Prodrug Approach: Temporarily mask the carboxamide as a more soluble ester or phosphate derivative .
Basic: What critical parameters should be monitored during purification?
Methodological Answer:
- Purity Threshold: Aim for ≥95% purity (HPLC/UV-Vis) to ensure reliable biological data .
- Recrystallization Solvents: Optimize solvent polarity (e.g., EtOAc/hexane mixtures) to avoid co-precipitation of byproducts .
- Column Chromatography: Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate triazole regioisomers .
- Thermal Stability: Monitor decomposition during lyophilization (TGA/DSC analysis) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in the dihydrodioxin (e.g., methyl substituents) or pyridyl (e.g., 3-pyridyl vs. 4-pyridyl) moieties .
- Bioisosteric Replacement: Substitute the triazole with oxadiazole or tetrazole rings to assess impact on target binding .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with predicted binding affinities .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation of the fluorobenzyl group .
- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide .
- Solution Stability: For DMSO stock solutions, limit freeze-thaw cycles (<3) and confirm stability via periodic LC-MS .
Advanced: How can researchers address discrepancies in biological assay results across labs?
Methodological Answer:
- Standardized Protocols: Align assay conditions (e.g., cell line passage number, serum concentration) using guidelines from .
- Positive/Negative Controls: Include reference compounds (e.g., known PARP inhibitors for analogs) to validate assay sensitivity .
- Data Normalization: Use Z-score or % inhibition relative to vehicle controls to account for inter-lab variability .
Advanced: What in silico tools are suitable for predicting metabolic pathways of this compound?
Methodological Answer:
- CYP450 Metabolism: Use SwissADME or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., dihydrodioxin methylene groups) .
- Phase II Metabolism: Predict glucuronidation or sulfation using BioTransformer .
- Toxicity Profiling: Apply Derek Nexus to assess mutagenicity risks from the fluorobenzyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
